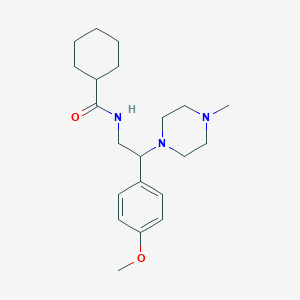

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

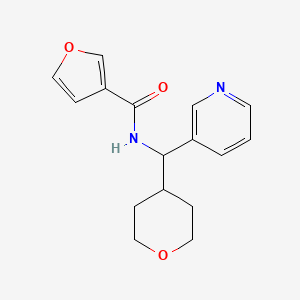

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C21H33N3O2 and its molecular weight is 359.514. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Profile and Antagonistic Properties

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide, due to its high affinity and selectivity for the 5-HT1A receptor, plays a crucial role in the pharmacological study of serotonin receptors. It serves as a potent antagonist without any agonist or partial agonist activity, making it invaluable for understanding 5-HT1A receptor function in various physiological and pathological conditions (Forster et al., 1995).

PET Imaging and Neuropsychiatric Disorders

Derivatives of this compound, such as fluoropyridin-2-yl carboxamides, have been developed and tested for their potential as PET radioligands for 5-HT1A receptors. These derivatives exhibit high brain uptake, slow clearance, and stability, promising improved in vivo quantification of 5-HT1A receptors in the study of neuropsychiatric disorders (García et al., 2014).

Synthesis and Structural Analyses

The synthesis and functional studies of ortho-substituted phenylpiperazine and N-substituted aminopiperidine analogues of this compound highlight its role in the exploration of the 5-HT1A receptor pharmacology. These studies provide insights into how structural modifications impact receptor affinity and antagonist activity, contributing to the development of new pharmacological agents (Mensonides-Harsema et al., 2000).

Receptor Ligand Development

Its role as a standard antagonist in receptor function studies extends to the development of arylpiperazine derivatives with high affinity for 5-HT1A serotonin ligands, facilitating the discovery of compounds with significant therapeutic potential (Glennon et al., 1988).

Antidepressant and Tuberculostatic Activity

Investigations into 3-ethoxyquinoxalin-2-carboxamides and phenylpiperazine derivatives have explored their potential as antidepressants and for tuberculostatic activity, respectively. These studies demonstrate the broad applicability of this compound analogues in therapeutic drug discovery (Mahesh et al., 2011; Foks et al., 2004).

Mechanism of Action

Target of Action

The primary target of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide is the D4 dopamine receptor . This receptor is a G protein-coupled receptor that is associated with various neurological conditions .

Mode of Action

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide acts as a ligand for the D4 dopamine receptor . It binds to the receptor, leading to a series of biochemical reactions that result in the therapeutic effects of the compound .

Biochemical Pathways

The binding of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide to the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in various neurological processes, including mood regulation and reward-driven behavior .

Pharmacokinetics

In silico studies suggest that the compound has an acceptable pharmacokinetic profile . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are likely to influence its bioavailability .

Result of Action

The molecular and cellular effects of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide’s action are primarily related to its interaction with the D4 dopamine receptor . By acting as a ligand for this receptor, the compound can influence neurological processes and potentially provide therapeutic benefits for certain neurological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances in the body can influence the compound’s absorption and distribution .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIDPXJNIFTZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hydroxy-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2927587.png)

![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/no-structure.png)

![6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2927601.png)

![7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927603.png)

![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2927607.png)